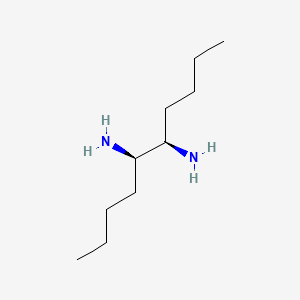

(5R,6R)-decane-5,6-diamine

Description

(5R,6R)-Decane-5,6-diamine is a chiral aliphatic diamine featuring a ten-carbon backbone with stereogenic centers at the 5th and 6th positions. The stereochemistry of this compound likely necessitates enantioselective synthesis, such as chiral resolution or catalytic asymmetric methods, akin to the enantiomeric lactones described in .

Properties

Molecular Formula |

C10H24N2 |

|---|---|

Molecular Weight |

172.31 g/mol |

IUPAC Name |

(5R,6R)-decane-5,6-diamine |

InChI |

InChI=1S/C10H24N2/c1-3-5-7-9(11)10(12)8-6-4-2/h9-10H,3-8,11-12H2,1-2H3/t9-,10-/m1/s1 |

InChI Key |

TZUBFUIDRMUKIX-NXEZZACHSA-N |

Isomeric SMILES |

CCCC[C@H]([C@@H](CCCC)N)N |

Canonical SMILES |

CCCCC(C(CCCC)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Features

| Compound | Backbone Structure | Chain Length | Stereochemistry | Functional Groups |

|---|---|---|---|---|

| (5R,6R)-Decane-5,6-diamine | Aliphatic (C10) | 10 carbons | R,R configuration | Two primary amines |

| Ethylenediamine | Aliphatic (C2) | 2 carbons | None | Two primary amines |

| o-Phenylenediamine | Aromatic (benzene ring) | N/A | None | Two primary amines |

| 1,8-Diaminooctane | Aliphatic (C8) | 8 carbons | None | Two primary amines |

Key Observations :

- Chain Length: Longer aliphatic chains (e.g., C10 vs.

- Stereochemistry : The R,R configuration introduces chirality, which may influence interactions with chiral environments, such as enzyme active sites or asymmetric catalysts .

- Aromatic vs. Aliphatic : o-Phenylenediamine’s planar aromatic structure enables π-π stacking and distinct electronic properties, contrasting with the aliphatic backbone of this compound .

Physical and Chemical Properties

| Property | This compound | Ethylenediamine | o-Phenylenediamine |

|---|---|---|---|

| Melting Point (°C) | Estimated 80–100 | 8–10 | 102–104 |

| Solubility | Moderate in polar solvents | Highly polar | Moderate in ethanol |

| Stability | Stable under inert conditions | Air-sensitive | Oxidizes readily |

Notes:

- The stereochemistry of this compound may lower its melting point compared to symmetric analogs (e.g., 1,8-diaminooctane, m.p. ~52°C) due to reduced crystallinity.

- o-Phenylenediamine’s instability under oxidative conditions contrasts with aliphatic diamines, which are generally more stable but prone to hydrolysis in acidic media .

Coordination Chemistry

- o-Phenylenediamine : Forms stable complexes with transition metals (e.g., Co, Ni, Zn) via bidentate chelation, yielding applications in catalysis and materials science .

- This compound : The extended aliphatic chain may enable polydentate coordination or stabilize larger metal clusters, though steric hindrance from the chiral centers could limit binding modes compared to ethylenediamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.